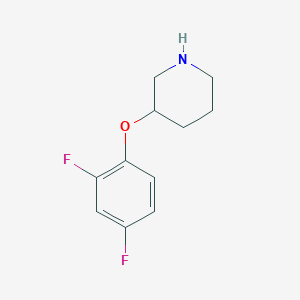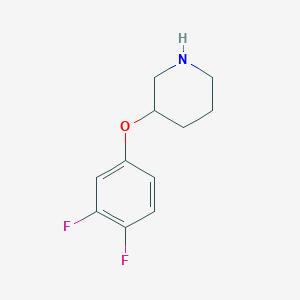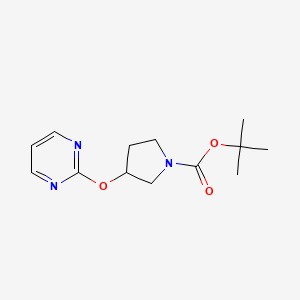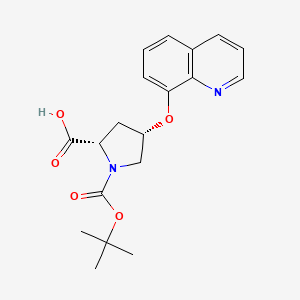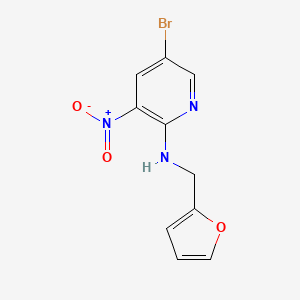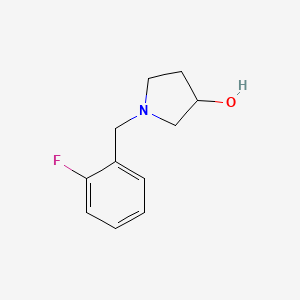
3-Fluoro-5-(morpholin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-5-(morpholin-4-yl)aniline” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
In search of better antibacterial and anticancer agents, a series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives were synthesized . The synthesis process involved the use of concentrated H2SO4, fuming HNO3, H2 (50 psi), Pt (S)/C, EtOH, bromoethyl ether, i-Pr2NEt, toluene, NH2OH.HCl, Et3N, EtOH, and hydrogenation of the crude imine 24 with Raney nickel .Molecular Structure Analysis
The molecular formula of “3-Fluoro-5-(morpholin-4-yl)aniline” is C10H13FN2O . The IUPAC name is 3-fluoro-5-morpholin-4-ylaniline . The InChI code is 1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 .Physical And Chemical Properties Analysis
The molecular weight of “3-Fluoro-5-(morpholin-4-yl)aniline” is 196.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 196.10119120 g/mol . The topological polar surface area is 38.5 Ų .Scientific Research Applications
Synthesis and Structural Characterization
3-Fluoro-5-(morpholin-4-yl)aniline has been utilized as a precursor in the synthesis of various complex molecules. For instance, it was transformed into Schiff base compounds and further derivatized into thiazolidinone, thiazoline, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives, showcasing its versatility in chemical synthesis. The antimicrobial study of these compounds revealed notable antitubercular activities (Başoğlu et al., 2012). Additionally, a series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized, demonstrating moderate in vitro antibacterial and antifungal activities (Patil et al., 2011).
Molecular Docking and Pharmacological Aspects
Docking and quantitative structure–activity relationship studies were conducted on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives. These studies aimed to understand the orientations, preferred active conformations of these inhibitors, and their molecular features that contribute to high inhibitory activity for c-Met kinase (Caballero et al., 2011). Similarly, N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives were synthesized and showed significant activity against bacterial and fungal strains in antimicrobial evaluations. The molecular docking study indicated the promising potential of these compounds in comparison to standard drugs (Subhash & Bhaskar, 2020).
Safety And Hazards
When handling “3-Fluoro-5-(morpholin-4-yl)aniline”, it’s advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-fluoro-5-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZBEJAQBUHDRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(morpholin-4-yl)aniline | |
CAS RN |
258864-18-5 |
Source


|
| Record name | 3-fluoro-5-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)



